Z-160

Beschreibung

Historical Development and Discovery

The compound 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone emerged from systematic efforts to optimize piperazine-based scaffolds for selective ion channel modulation. Early work focused on modifying the structures of non-selective calcium channel blockers such as flunarizine and lomerizine, which exhibited activity across multiple channel subtypes. Researchers at Neuromed Pharmaceuticals identified this compound (designated NP118809) during a scaffold-based optimization campaign aimed at improving selectivity for N-type calcium channels over L-type variants. The discovery process involved strategic substitutions on the piperazine core to enhance binding affinity while minimizing off-target effects, particularly against the hERG potassium channel. These efforts culminated in a molecule with a 110-fold selectivity ratio for N-type over L-type calcium channels, marking a significant advancement in neuropathic pain drug discovery.

Nomenclature and Synonyms

Chemical Identifiers (CAS: 41332-24-5)

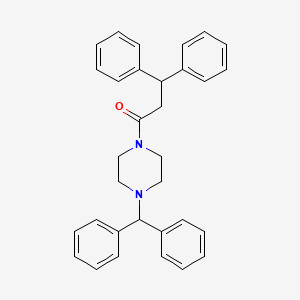

The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number 41332-24-5 . Its systematic IUPAC name, 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone, precisely describes its molecular architecture: a piperazine ring substituted at the 1-position with a propanone group bearing two phenyl substituents and at the 4-position with a diphenylmethyl moiety.

Table 1: Core Chemical Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 41332-24-5 |

| Molecular Formula | C₃₂H₃₂N₂O |

| Molecular Weight | 460.62 g/mol |

| SMILES Notation | O=C(CC(C1=CC=CC=C1)C2=CC=CC=C2)N3CCN(C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |

Alternative Designations (Z160, NP118809, MK-6721)

During its development, the compound acquired multiple aliases reflecting its investigational history:

Structural Classification within Piperazine Derivatives

This molecule belongs to the diphenylpiperazine subclass, characterized by a piperazine core with aromatic substituents. Its structural features place it within three distinct pharmacological families:

Table 2: Structural Classification Framework

| Feature | Classification | Significance |

|---|---|---|

| Core Scaffold | Piperazine | Enables hydrogen bonding interactions |

| N1-Substituent | 3,3-Diphenylpropanone | Enhances lipophilicity and bulk |

| N4-Substituent | Diphenylmethyl | Contributes to π-π stacking |

Compared to first-generation piperazine derivatives like cinnarizine, the 3,3-diphenylpropanone moiety introduces conformational rigidity while the diphenylmethyl group augments binding to voltage-gated calcium channels. These modifications collectively shift selectivity toward neuronal N-type (Cav2.2) over cardiovascular L-type (Cav1.2) channels.

Molecular Architecture and Stereochemical Properties

The molecule exhibits a planar, symmetrical structure devoid of chiral centers due to the following features:

- Piperazine Core : A six-membered diamine ring adopting a chair conformation in solution.

- N1-Substituent : A propanone group with phenyl rings at both C3 positions, creating a Y-shaped steric barrier.

- N4-Substituent : A benzhydryl (diphenylmethyl) group providing extended aromatic surface area.

Stereochemical Considerations :

- Absence of asymmetric carbon atoms eliminates enantiomeric complexity.

- Restricted rotation about the N4-C(diphenylmethyl) bond creates atropisomerism potential, though no resolved stereoisomers have been reported.

- X-ray crystallography confirms coplanar alignment of the propanone’s aryl groups with the piperazine ring, optimizing π-orbital overlap for channel binding.

Key Structural Parameters :

Eigenschaften

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30,32H,21-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPMZDWBEWTGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407284 | |

| Record name | NP-118809 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41332-24-5 | |

| Record name | Z-160 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041332245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-160 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12743 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NP-118809 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Z-160 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX3R141LEP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Die Synthese von Z-160 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich zugänglich gemacht. Industrielle Produktionsverfahren beinhalten in der Regel die Optimierung dieser Synthesewege für die großtechnische Produktion, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Z-160 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogene.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is primarily utilized in the development of analgesic medications. It has been investigated for its efficacy in treating conditions such as Postherpetic Neuralgia and Lumbosacral Radiculopathy . Clinical trials have shown promising results, indicating that NP118809 may provide effective pain relief in patients suffering from these conditions .

Quality Control and Standardization

In the pharmaceutical industry, 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone serves as a working standard for quality control (QC) and quality assurance (QA) during the commercial production of related drugs, particularly Cinnarizine . Its role is crucial in ensuring the consistency and safety of drug formulations .

Toxicology Studies

The compound is also employed in toxicological studies to assess the safety profiles of new drug formulations. This application is vital for regulatory compliance during the Abbreviated New Drug Application (ANDA) process with the FDA, where it aids in evaluating potential impurities and degradation products .

Analytical Chemistry

In analytical chemistry, NP118809 is used as a reference standard in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). It helps in the identification and quantification of active pharmaceutical ingredients (APIs) and their impurities .

Case Study 1: Efficacy in Pain Management

A clinical study involving NP118809 demonstrated its effectiveness in managing chronic pain associated with nerve damage. The study reported significant reductions in pain scores among participants treated with NP118809 compared to placebo groups. These findings suggest that NP118809 could be a valuable addition to pain management therapies.

Case Study 2: Quality Control Implementation

In a pharmaceutical manufacturing setting, NP118809 was utilized to establish a QC protocol for Cinnarizine production. The implementation of this standard led to improved batch consistency and reduced variability in product quality, ultimately enhancing patient safety.

Wirkmechanismus

Z-160 exerts its effects by blocking N-type calcium channels, which are involved in the transmission of pain signals. By inhibiting these channels, this compound reduces the release of neurotransmitters that are responsible for pain sensation. This mechanism makes it effective in managing chronic pain conditions .

Vergleich Mit ähnlichen Verbindungen

Piperazine-Substituted Chalcones

Chalcones with α,β-unsaturated ketones and piperazine substitutions (e.g., cluster 12 compounds in ) share a similar pharmacophore but lack the diphenylmethyl group. For example:

- Cardamonin (non-piperazine-substituted chalcone): Exhibits higher inhibitory activity (IC₅₀ = 4.35 μM) compared to piperazine-substituted analogues, suggesting that bulky piperazine groups may reduce potency in certain contexts .

- Compound 2j (non-piperazine chalcone): Substituted with bromine and fluorine on aromatic rings, achieves IC₅₀ = 4.703 μM. Electronegative substituents enhance activity, whereas methoxy groups (e.g., 2p, IC₅₀ = 70.79 μM) diminish it .

Antiallergic Piperazinyl Derivatives

- Oxatomide (CAS: 60607-34-3): A diphenylmethylpiperazinyl benzimidazolone with antiallergic properties.

- N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides: Exhibit antiallergic activity via histamine receptor antagonism. Structural differences (e.g., acrylamide vs. propanone backbone) influence binding kinetics .

Fluorinated and Halogenated Analogues

- 1-(3-Fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl)-1-propanone (CAS: 5930-99-4): Fluorine substitutions enhance electronegativity and metabolic stability compared to the target compound’s diphenyl groups .

Pharmacological and Physicochemical Properties

Structure–Activity Relationship (SAR) Insights

- Piperazine Substitution : The diphenylmethyl group in the target compound may enhance receptor binding via hydrophobic interactions, as seen in Oxatomide . However, bulkier groups (e.g., biphenylyl in ) could reduce solubility.

- Aromatic Rings : Diphenyl groups at the 3-position likely contribute to π-π stacking with biological targets, similar to chalcone derivatives .

- Electron-Withdrawing Groups : Fluorine or chlorine substitutions (e.g., ) improve potency compared to methoxy or hydroxyl groups .

Biologische Aktivität

1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone, commonly referred to as Z160, is a compound with significant biological activity and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C32H32N2O

- CAS Number : 41332-24-5

- Molecular Weight : 460.61 g/mol

Pharmacological Profile

Z160 has been investigated for its efficacy in treating various conditions, particularly in pain management. It has shown promise in clinical trials for conditions such as postherpetic neuralgia and lumbosacral radiculopathy . The compound's activity can be attributed to its interaction with multiple biological pathways.

Z160 exhibits a range of biological activities:

- Analgesic Effects : The compound has been shown to modulate pain pathways, which is critical in its application for neuropathic pain .

- Vasodilatory Activity : Similar compounds have demonstrated vasodilatory effects, which may contribute to their analgesic properties .

- Inotropic Effects : Z160 and related compounds have shown direct inotropic effects on cardiac tissues, suggesting potential cardiovascular implications .

Biological Activity Data

Case Studies

Several studies have explored the biological activity of Z160:

-

Postherpetic Neuralgia Study :

- A clinical trial evaluated the efficacy of Z160 in patients suffering from postherpetic neuralgia. Results indicated significant pain relief compared to placebo, highlighting the compound's potential as an analgesic agent.

-

Lumbosacral Radiculopathy Trial :

- Another study focused on lumbosacral radiculopathy, where Z160 was administered to assess its impact on pain levels and functional outcomes. The results showed a marked improvement in both pain scores and quality of life metrics.

Research Findings

Recent research has elucidated the molecular targets and signaling pathways affected by Z160:

- Signaling Pathways : The compound appears to influence pathways involving cyclooxygenase enzymes and nitric oxide synthases, which are critical in pain modulation and inflammation .

- Cell Cycle Regulation : Preliminary studies suggest that Z160 may interact with cell cycle proteins, potentially influencing tumor growth dynamics .

Q & A

What are the key synthetic challenges in preparing 1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

Synthesis of this compound involves multi-step reactions, including nucleophilic substitution and ketone formation. Challenges include steric hindrance from bulky diphenyl groups and ensuring regioselectivity in piperazine functionalization. Evidence from analogous syntheses (e.g., chalcone derivatives) suggests using ethanol as a solvent with catalytic thionyl chloride to enhance carbonyl activation . Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of piperazine derivatives to ketone precursors) and refluxing under inert gas to prevent oxidation. Monitor intermediates via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Level: Advanced

Methodological Answer:

Adopt a split-plot design with pH (3.0–9.0) as the main plot and temperature (25°C–60°C) as subplots . Prepare buffer solutions using sodium acetate and 1-octanesulfonate (pH 4.6) . Analyze degradation products via HPLC with a methanol-buffer mobile phase (65:35) and UV detection at 254 nm. For kinetic studies, use Arrhenius plots to model degradation rates. Include triplicate samples to address variability .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound?

Level: Basic

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm piperazine ring conformation (e.g., chair vs. boat) using single-crystal diffraction data .

- 2D NMR (COSY, NOESY) : Assign proton environments in crowded aromatic regions (δ 7.2–7.8 ppm) and verify diphenylmethyl spatial proximity .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 541.28 (calculated for C₃₈H₃₃N₂O) with <2 ppm error .

How can contradictory biological activity data across studies be systematically addressed?

Level: Advanced

Methodological Answer:

- Replicate assays : Use standardized protocols (e.g., MIC for antimicrobial studies) with positive controls (e.g., tetracycline) .

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify non-linear effects.

- Data normalization : Express activity relative to cell viability (MTT assay) to account for cytotoxicity .

- Meta-analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity .

What computational strategies predict the environmental fate of this compound?

Level: Advanced

Methodological Answer:

- QSAR models : Estimate logP (predicted ~5.2) and biodegradation half-life using EPI Suite .

- Molecular dynamics simulations : Model adsorption to soil organic matter (e.g., humic acid) with GROMACS.

- Ecotoxicity profiling : Use ECOSAR to predict LC₅₀ for aquatic organisms (e.g., Daphnia magna) .

- Degradation pathways : Simulate hydrolysis and photolysis with Gaussian09 at the B3LYP/6-31G* level .

How to validate the compound’s purity for pharmacological studies?

Level: Basic

Methodological Answer:

- HPLC-UV/Vis : Use a C18 column and isocratic elution (acetonitrile/water 70:30) with retention time ~8.2 min. Purity ≥95% requires a single peak with asymmetry factor <1.5 .

- Elemental analysis : Acceptable error margins: C ±0.3%, H ±0.1%, N ±0.2% .

- Karl Fischer titration : Ensure moisture content <0.5% to prevent hydrate formation .

What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

Level: Advanced

Methodological Answer:

- Factorial design : Vary substituents (e.g., electron-withdrawing groups on phenyl rings) and measure IC₅₀ in enzyme inhibition assays.

- Free-Wilson analysis : Decompose bioactivity contributions of individual moieties (e.g., diphenylmethyl vs. piperazinyl) .

- CoMFA/CoMSIA : Generate 3D-QSAR models using steric/electrostatic fields aligned to the lead compound .

How to mitigate synthetic byproducts during large-scale preparation?

Level: Advanced

Methodological Answer:

- Process analytical technology (PAT) : Use in-situ FTIR to monitor reaction progress and terminate at >90% conversion.

- Flash chromatography : Purify crude products using silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to remove diphenyl ether impurities .

What are the best practices for storing this compound to prevent degradation?

Level: Basic

Methodological Answer:

- Storage conditions : Keep in amber vials under argon at −20°C. Avoid repeated freeze-thaw cycles.

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Light sensitivity : Confirm UV stability by exposing aliquots to 365 nm light for 24 hours .

How to design a robust assay for evaluating receptor binding affinity?

Level: Advanced

Methodological Answer:

- Radioligand displacement : Use [³H]-labeled antagonists (e.g., [³H]spiperone for dopamine receptors) and Scatchard analysis .

- Surface plasmon resonance (SPR) : Immobilize receptors on CM5 chips and measure KD values at 25°C with HBS-EP buffer .

- Negative controls : Include excess cold ligand (1 mM) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.